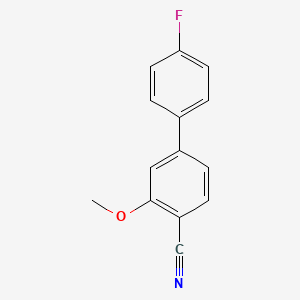

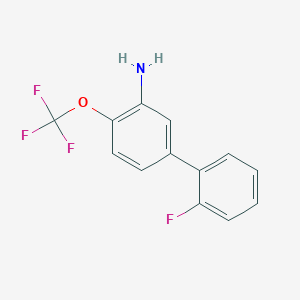

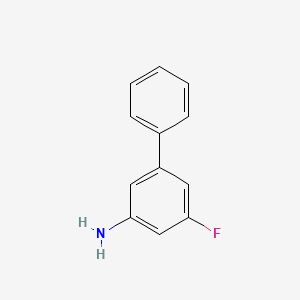

![molecular formula C18H14N4O3 B7837976 2-[5-amino-1-(4-hydroxyphenyl)-3-oxo-2H-pyrrol-4-yl]-1H-quinazolin-4-one](/img/structure/B7837976.png)

2-[5-amino-1-(4-hydroxyphenyl)-3-oxo-2H-pyrrol-4-yl]-1H-quinazolin-4-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound with the identifier “2-[5-amino-1-(4-hydroxyphenyl)-3-oxo-2H-pyrrol-4-yl]-1H-quinazolin-4-one” is a chemical substance cataloged in the PubChem database. This compound is used in various scientific research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 2-[5-amino-1-(4-hydroxyphenyl)-3-oxo-2H-pyrrol-4-yl]-1H-quinazolin-4-one involves specific synthetic routes and reaction conditions. One common method includes the use of carbon-based solid acids, which are produced through different preparation conditions and modification methods. These methods include one-step, two-step, hydrothermal, and template methods . The choice of carbon source material and carbonization temperature significantly affects the preparation process.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The hydrothermal carbonization method is often preferred due to its advantages, including lower reaction temperature, shorter reaction time, higher carbonization yield, and reduced production of waste gases and liquids .

Chemical Reactions Analysis

Types of Reactions: 2-[5-amino-1-(4-hydroxyphenyl)-3-oxo-2H-pyrrol-4-yl]-1H-quinazolin-4-one undergoes various types of chemical reactions, including combination, decomposition, single-replacement, double-replacement, and combustion reactions

Common Reagents and Conditions: The compound reacts with different reagents under specific conditions. For example, it can undergo hydrolysis in the presence of water, leading to the formation of imidazole and carbon dioxide . The use of phosgene and imidazole under anhydrous conditions is another common reaction, resulting in the formation of carbonyldiimidazole .

Major Products Formed: The major products formed from the reactions of this compound include imidazole, carbon dioxide, and carbonyldiimidazole . These products are essential in various chemical synthesis processes.

Scientific Research Applications

2-[5-amino-1-(4-hydroxyphenyl)-3-oxo-2H-pyrrol-4-yl]-1H-quinazolin-4-one has a wide range of scientific research applications. It is used in the synthesis of peptides, where it facilitates the coupling of amino acids . Additionally, it is employed in the preparation of artificial enzymes, which have significant applications in biochemistry and nanotechnology . The compound’s unique properties make it valuable in environmental analysis, food analysis, medicine analysis, disease diagnosis, and treatment .

Mechanism of Action

The mechanism of action of 2-[5-amino-1-(4-hydroxyphenyl)-3-oxo-2H-pyrrol-4-yl]-1H-quinazolin-4-one involves its interaction with specific molecular targets and pathways. For instance, it acts as a coupling agent in peptide synthesis by promoting the formation of amide bonds . The compound’s ability to hydrolyze and form imidazole and carbon dioxide is a key aspect of its mechanism of action .

Comparison with Similar Compounds

Similar Compounds: Similar compounds to 2-[5-amino-1-(4-hydroxyphenyl)-3-oxo-2H-pyrrol-4-yl]-1H-quinazolin-4-one include other carbonyldiimidazole derivatives and imidazole-based compounds . These compounds share structural similarities and exhibit comparable reactivity.

Uniqueness: What sets this compound apart from its similar compounds is its specific reactivity and the conditions under which it can be synthesized and utilized. Its ability to act as a coupling agent in peptide synthesis and its role in the preparation of artificial enzymes highlight its unique applications in scientific research and industry .

Properties

IUPAC Name |

2-[5-amino-1-(4-hydroxyphenyl)-3-oxo-2H-pyrrol-4-yl]-1H-quinazolin-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14N4O3/c19-16-15(14(24)9-22(16)10-5-7-11(23)8-6-10)17-20-13-4-2-1-3-12(13)18(25)21-17/h1-8,23H,9,19H2,(H,20,21,25) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KANIPGMJUCCWPA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)C(=C(N1C2=CC=C(C=C2)O)N)C3=NC(=O)C4=CC=CC=C4N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C(=O)C(=C(N1C2=CC=C(C=C2)O)N)C3=NC(=O)C4=CC=CC=C4N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14N4O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

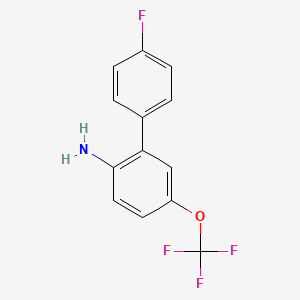

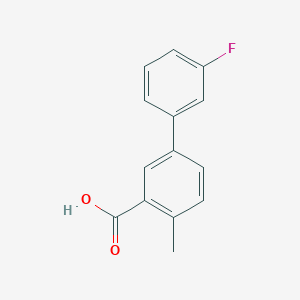

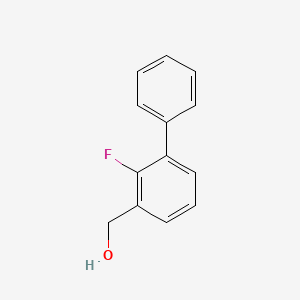

![2'-Fluoro-6-methyl-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B7837936.png)

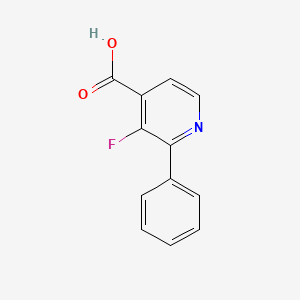

![[1,1'-Biphenyl]-2-carboxaldehyde,4-methoxy-](/img/structure/B7838004.png)